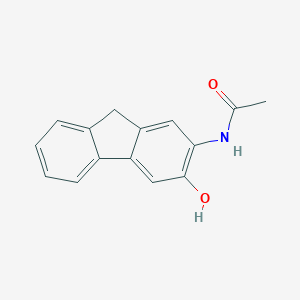

N-(3-hydroxy-9H-fluoren-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-14-7-11-6-10-4-2-3-5-12(10)13(11)8-15(14)18/h2-5,7-8,18H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPABTKJCQDDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939760 | |

| Record name | N-(3-Hydroxy-9H-fluoren-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-56-8, 51480-57-0 | |

| Record name | N-(3-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-9H-fluoren-2-yl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051480570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Hydroxy-2-fluorenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxy-2-fluorenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxy-9H-fluoren-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDO-3-HYDROXYFLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-acetylaminofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCS7D8W9J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide and Analogous Fluorene Structures

Synthetic Approaches to N-(3-hydroxy-9H-fluoren-2-yl)acetamide Precursors

The construction of this compound necessitates a controlled and regioselective approach to functionalize the fluorene (B118485) scaffold. This involves the precise installation of hydroxyl, amino (subsequently acetylated), and other groups at specific positions on the aromatic rings.

Regioselective Hydroxylation and Halogenation of Fluorene Scaffolds

The functionalization of the fluorene core often begins with electrophilic substitution reactions, such as halogenation. The positions most susceptible to substitution are C2 and C7. The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in polar solvents is an effective method for the nuclear halogenation of fluorene and fluorenone. rsc.org This approach allows for the synthesis of 2-halogeno- and 2,7-dihalogeno-fluorenes. rsc.orgresearchgate.net These halogenated intermediates are versatile handles for further transformations, including the introduction of hydroxyl or amino groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Hydroxylation can be achieved through various methods. One common route involves the oxidation of fluorene to fluorenone, followed by nitration and subsequent reduction and diazotization to introduce a hydroxyl group. wikipedia.org Direct hydroxylation is less common, but metabolic studies of fluorene have identified hydroxylated derivatives, such as 1-hydroxy and 9-hydroxyfluorene, indicating that oxidative pathways can be exploited. nih.gov For a structure like this compound, a synthetic strategy would likely involve building the substituted ring system from acyclic precursors rather than direct, selective functionalization of the parent fluorene.

Amidation and Acetylation Strategies for Fluorenylamines

The acetamide (B32628) moiety in the target compound is typically introduced by the acetylation of a corresponding fluorenylamine precursor. 2-Aminofluorene, a key intermediate, can be synthesized by the reduction of 2-nitrofluorene. The subsequent acetylation is a standard transformation in organic synthesis.

This reaction is commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in a suitable solvent. nih.gov For instance, N-hydroxyacetylaminofluorene, a related carcinogenic compound, is a derivative of 2-acetylaminofluorene (B57845), highlighting the well-established nature of this transformation on the fluorene scaffold. wikipedia.orgnih.gov The N-acetoxy derivative, acetoxyacetylaminofluorene, is another well-studied compound prepared through similar acetylation chemistry. wikipedia.org These strategies provide a reliable means to install the N-acetamide group onto a fluorenylamine intermediate.

Advanced Synthetic Routes for Substituted Fluorene Cores

Beyond the functionalization of a pre-existing fluorene ring, numerous advanced strategies focus on constructing the tricyclic fluorene core from simpler starting materials. These methods offer greater control over the final substitution pattern.

Cyclization Reactions for Fluorene Ring Formation (e.g., Michael Addition, Robinson Annulation, Aromatization)

A powerful strategy for constructing highly substituted fluorene systems involves a sequence of cyclization reactions. One such reported method enables the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, which are closely related precursors to the target molecule. mdpi.comresearchgate.net This approach begins with a Michael addition of an acetoacetate (B1235776) derivative to a 2-benzylideneindan-1-one. mdpi.com The resulting intermediate then undergoes an intramolecular aldol (B89426) condensation, known as a Robinson annulation, to form a partially saturated fluorene core. mdpi.com The final step is an aromatization, often achieved through oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the substituted 3-hydroxyfluorene (B47691) product. mdpi.com This sequential reaction can be performed in a two-step process without the need to isolate all intermediates, providing a direct route to these valuable compounds. mdpi.comresearchgate.net

| Product | Substituent (R) | Yield |

|---|---|---|

| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 4-Fluorophenyl | 46% |

| Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate | o-Tolyl | 45% |

| Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 4-Methoxyphenyl | 45% |

| Ethyl 1-(3,4-dimethoxyphenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 3,4-Dimethoxyphenyl | 42% |

Transition Metal-Catalyzed Coupling Reactions in Fluorene Synthesis

Modern organic synthesis has increasingly relied on transition-metal catalysis to efficiently form the fluorene ring system. nih.gov These methods often involve intramolecular C-H activation or coupling reactions to construct the central five-membered ring.

Palladium-catalyzed reactions are particularly prominent. For example, fluoren-9-ones, which can be readily reduced to fluorenes, have been synthesized via palladium-catalyzed carbonylative cyclization of o-halobiaryls or through sequential reactions of 2-bromobenzaldehydes with arylboronic acids. organic-chemistry.orgacs.org Rhodium and iridium catalysts have also been employed in dehydrogenative cyclizations of 2,2-diarylalkanoic acids, proceeding through double C-H bond cleavages to form the fluorene core. researchgate.net Another approach involves a rhodium-catalyzed "stitching reaction," which assembles multisubstituted fluorene derivatives from three separate components. acs.org These catalytic methods offer high efficiency and functional group tolerance, making them powerful tools for accessing a wide array of substituted fluorenes. nih.govresearchgate.net

| Catalyst/Reagents | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Pd(OAc)2/PPh3 | Intramolecular C-H/C-O Cleavage | 2-Phenylbenzyl trifluoroacetate | researchgate.net |

| Palladacycle | Sequential Addition/C-H Activation | 2-Bromobenzaldehydes and Arylboronic Acids | organic-chemistry.orgacs.org |

| Rhodium complex/Cu(OAc)2 | Dehydrogenative Cyclization | 2,2-Diarylalkanoic Acids | researchgate.net |

| Rhodium complex | Three-Component Stitching Reaction | N-(2-alkynyl)benzoylpyrrole and other components | acs.org |

Chemical Reactivity and Derivatization Pathways of this compound Analogues

Analogues of this compound possess several reactive sites that allow for further chemical modification. The reactivity is dictated by the fluorene core itself and its substituents.

The C9 position of the fluorene ring is weakly acidic (pKa ≈ 22.6 in DMSO) and can be deprotonated to form the stable, aromatic fluorenyl anion. wikipedia.org This nucleophilic anion readily reacts with electrophiles, particularly alkylating agents, providing a straightforward method for introducing substituents at the 9-position. wikipedia.orgresearchgate.net

The aromatic rings of the fluorene scaffold can undergo further electrophilic substitution, such as nitration or bromination. nih.govacs.org The directing effects of the existing hydroxyl and acetamide groups will influence the position of the incoming substituent. The phenolic hydroxyl group is also a site for derivatization; it can be readily alkylated or acylated to form ethers and esters, respectively. nih.govacs.org Furthermore, the acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the amine, which can then be modified with different acyl groups or used in other transformations. The transformation of substituted fluorenes by microorganisms often involves oxidation at the C9 position and angular dioxygenation, indicating the susceptibility of the core structure to oxidative reactions. asm.org

Reactions Involving Hydroxyl and Acetamide Functional Groups

The hydroxyl and acetamide groups on the fluorene ring of this compound are amenable to a variety of functionalization reactions common to phenols and aryl amides.

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group at the C3 position can undergo several key transformations, including O-alkylation and O-acylation, to yield ether and ester derivatives, respectively.

O-Alkylation: In the presence of a suitable base, such as sodium hydride or potassium carbonate, the hydroxyl group can be deprotonated to form a phenoxide ion. This nucleophilic species can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form the corresponding ether. This reaction is a standard Williamson ether synthesis adapted for a fluorene scaffold.

O-Acylation: Ester derivatives can be readily prepared by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This transformation is useful for introducing various acyl groups to the fluorene core.

| Reaction Type | Reagents | Product | Reference |

| O-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃) | N-(3-alkoxy-9H-fluoren-2-yl)acetamide | General knowledge of Williamson ether synthesis |

| O-Acylation | Acyl halide (e.g., RCOCl), Base (e.g., Pyridine) | N-(3-acyloxy-9H-fluoren-2-yl)acetamide | General knowledge of esterification of phenols |

Reactions of the Acetamide Group:

The acetamide group at the C2 position can also be chemically modified, primarily through hydrolysis or N-alkylation.

Hydrolysis: The amide bond of the acetamide group can be cleaved under acidic or basic conditions to yield the corresponding amine, 2-amino-9H-fluoren-3-ol. This reaction is a fundamental transformation for converting amides back to their constituent carboxylic acids and amines.

N-Alkylation: While less common for secondary amides, N-alkylation can be achieved under specific conditions. This typically involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent.

| Reaction Type | Reagents | Product | Reference |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | 2-amino-9H-fluoren-3-ol | General knowledge of amide hydrolysis |

| N-Alkylation | Strong base, Alkyl halide (e.g., R-X) | N-alkyl-N-(3-hydroxy-9H-fluoren-2-yl)acetamide | nih.gov |

Radical Reaction Mechanisms in Fluorene-Based Systems

The fluorene ring system is susceptible to radical reactions, particularly at the benzylic C9 position and through processes involving the aromatic system and its substituents.

Radical Reactions at the C9 Position:

The methylene (B1212753) bridge (C9) of the fluorene molecule is a site of significant reactivity due to the stability of the resulting fluorenyl radical. The C-H bonds at this position are relatively weak and can be readily homolytically cleaved.

Oxidation to Fluorenone: One of the most common radical reactions of fluorene derivatives is the oxidation of the C9 position to a carbonyl group, forming the corresponding fluorenone. This transformation can be initiated by various oxidizing agents and often proceeds through a radical mechanism, particularly in the presence of oxygen and a radical initiator. The reaction is believed to involve the initial abstraction of a hydrogen atom from the C9 position to form a fluorenyl radical, which then reacts with oxygen to form a hydroperoxide intermediate that subsequently eliminates water to yield the fluorenone.

Free-Radical Halogenation: The benzylic hydrogens at the C9 position are susceptible to substitution by halogens (e.g., bromine, chlorine) via a free-radical chain mechanism. nih.govnih.govwikipedia.org This reaction is typically initiated by UV light or a radical initiator. nih.govnih.govwikipedia.org The process involves three main steps:

Initiation: Homolytic cleavage of the halogen molecule (X₂) to form two halogen radicals (2X•).

Propagation: A halogen radical abstracts a hydrogen atom from the C9 position of the fluorene ring to form a stable fluorenyl radical and HX. The fluorenyl radical then reacts with another halogen molecule to form 9-halo-fluorene and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Radical Reactions Involving the Aromatic System and Substituents:

The aromatic rings and the acetamide substituent can also participate in radical reactions.

Amine Radical Cation Formation: N-aryl amides can undergo one-electron oxidation to form amine radical cations. These reactive intermediates can then undergo further reactions, such as deprotonation to form an α-amino radical, which can participate in various coupling reactions.

Electrophilic Substitution via Radical Intermediates: While electrophilic aromatic substitution typically proceeds through ionic intermediates, some reactions, particularly under certain conditions (e.g., photochemical), can involve radical species. For instance, nitration of aromatic compounds can, in some cases, proceed through a radical mechanism.

| Radical Reaction Type | Initiator/Reagent | Key Intermediate | Product | Reference |

| Oxidation of C9 | O₂, Radical Initiator | Fluorenyl radical, Hydroperoxide | 9-oxo-N-(3-hydroxy-9H-fluoren-2-yl)acetamide | General knowledge of benzylic oxidation |

| Free-Radical Halogenation at C9 | X₂, UV light or Initiator | Fluorenyl radical | N-(9-halo-3-hydroxy-9H-fluoren-2-yl)acetamide | nih.govnih.govwikipedia.org |

| Amine Radical Cation Formation | One-electron oxidant | Amine radical cation | Further reaction products | General knowledge of amine oxidation |

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probes of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Specific ¹H and ¹³C NMR data for N-(3-hydroxy-9H-fluoren-2-yl)acetamide are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Analysis (e.g., LC-MS Profiling)

Detailed mass spectrometry data, including molecular ion identification and an analysis of the fragmentation pathways for this compound, could not be located.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific infrared spectroscopy data detailing the vibrational modes and functional group identification for this compound is not present in the available resources.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

Information regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound is not available in the consulted sources.

Advanced Spectroscopic Methodologies for Probing Dynamic Processes and Molecular Interactions

No studies employing advanced spectroscopic methodologies to investigate the dynamic processes or molecular interactions of this compound were found.

Theoretical and Computational Investigations of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Property Prediction

No published studies were identified that specifically apply Density Functional Theory (DFT) to optimize the ground state geometry or predict the electronic properties of N-(3-hydroxy-9H-fluoren-2-yl)acetamide. Such calculations would be foundational for understanding the molecule's stability, conformation, and electronic characteristics.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

There is no available data from DFT calculations detailing the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap for this compound. This information is crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transport properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its sites for electrophilic and nucleophilic attack and its potential for intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

No literature was found that employs Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of this compound. TD-DFT simulations are essential for predicting electronic absorption spectra (UV-Vis) and understanding the molecule's photophysical behavior, such as its absorption and emission characteristics.

Quantum Chemical Descriptors for Reactivity, Selectivity, and Interaction Potential (e.g., FUKUI Analysis)

Specific quantum chemical descriptors, including those derived from Fukui function analysis, have not been calculated for this compound in the available literature. Fukui analysis is a powerful tool for pinpointing the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Advanced Computational Methods for Intermolecular Interaction Analysis (e.g., Non-Covalent Interaction (NCI), Atom-in-Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL) Analyses)

There are no published studies utilizing advanced computational methods such as NCI, AIM, RDG, ELF, or LOL to analyze the intermolecular and intramolecular interactions of this compound. These analyses would provide deep insights into the nature of non-covalent bonds (like hydrogen bonds and van der Waals forces) that govern the molecule's structure and interactions with other molecules.

Molecular Dynamics (MD) Simulations of this compound Interactions within Simulated Biological Environments

Molecular Dynamics (MD) simulation studies of this compound, particularly within simulated biological environments such as protein binding pockets or lipid bilayers, have not been reported. MD simulations are vital for understanding the dynamic behavior of a molecule over time and its interaction with biological macromolecules, which is key to predicting its potential biological activity.

Mechanistic Research into the Biological Activity and Molecular Interactions of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide

Metabolic Activation Pathways and Enzymatic Biotransformation

The biotransformation of carcinogenic aromatic amides is a multi-step process essential for their biological activity. The initial compound, N-2-fluorenylacetamide, undergoes metabolic activation primarily in the liver. This activation cascade converts the chemically stable amide into highly reactive electrophilic intermediates that can form covalent bonds with nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins. researchgate.net This process is not a single reaction but a series of sequential enzymatic modifications, including hydroxylation and subsequent esterification, which ultimately generate the ultimate carcinogenic species.

Role of Cytochrome P-450 Enzymes in Initial Hydroxylation

The first and rate-limiting step in the metabolic activation of N-2-fluorenylacetamide is N-hydroxylation, a reaction catalyzed by the cytochrome P-450 enzyme system located in the microsomes of the liver and other tissues. nih.govnih.gov This crucial oxidation reaction introduces a hydroxyl group onto the nitrogen atom of the acetamide (B32628) moiety, converting N-2-fluorenylacetamide into N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA). nih.gov While cytochrome P-450 enzymes also catalyze hydroxylation at various positions on the fluorene (B118485) ring, which is generally considered a detoxification pathway, it is the N-hydroxylation that represents the key activation step. nih.gov The activity of this enzyme system can be influenced by prior exposure to certain chemicals; for instance, cytochrome P-450 fractions from mice pre-treated with 3-methylcholanthrene show a several-fold increase in their ability to hydroxylate these substrates. nih.gov

| Enzyme System | Substrate | Primary Product of Activation | Cellular Location |

| Cytochrome P-450 | N-2-fluorenylacetamide | N-hydroxy-N-2-fluorenylacetamide | Liver Microsomes |

Subsequent Enzymatic Esterification by N-acetyltransferase and Sulfur Transferase

Following N-hydroxylation, the resultant N-hydroxy-N-2-fluorenylacetamide undergoes a second phase of activation through enzymatic esterification. This process further destabilizes the molecule, priming it for the formation of a highly reactive electrophile. Two primary enzymatic pathways are involved:

Sulfotransferase (SULT)-mediated Sulfation: Cytosolic sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-2-FAA. This reaction forms an unstable sulfate ester, N-sulfonyloxy-2-acetylaminofluorene.

N-acetyltransferase (NAT)-mediated Acetylation: N-acetyltransferases can catalyze O-acetylation, forming the N-acetoxy-2-acetylaminofluorene ester. nih.gov

These esterification reactions are critical as they convert the N-hydroxy group into a much better leaving group, which is a prerequisite for the generation of the ultimate reactive species. nih.gov

| Enzyme | Metabolite | Resulting Ester | Significance |

| Sulfotransferase (SULT) | N-hydroxy-N-2-fluorenylacetamide | N-sulfonyloxy-2-acetylaminofluorene | Creates a highly unstable, reactive intermediate |

| N-acetyltransferase (NAT) | N-hydroxy-N-2-fluorenylacetamide | N-acetoxy-2-acetylaminofluorene | Forms a reactive metabolite that can bind to macromolecules |

Deacetylase Activity and Interconversion of Amide and Amine Metabolites

An alternative activation pathway involves the deacetylation of N-hydroxy-N-2-fluorenylacetamide by microsomal deacetylases. researchgate.net This enzymatic reaction removes the acetyl group, yielding N-2-fluorenylhydroxylamine. nih.gov This metabolite is also a substrate for further activation. The enzymatic removal of the acetyl group can occur either at the N-hydroxy-amide stage or after the formation of adducts with macromolecules. nih.gov For example, studies have noted O-deacetylase activity that converts N-acetoxy-2-FAA back to N-OH-2-FAA. nih.gov This interconversion between the amide and amine metabolites adds another layer of complexity to the metabolic processing of the compound.

Modulation of Specific Enzymatic Activities by N-(3-hydroxy-9H-fluoren-2-yl)acetamide and its Derivatives

Broader Enzyme-Substrate Interaction StudiesNo broader studies on the interaction of this compound with other enzymes or as a substrate in enzymatic reactions have been found.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar Studies of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide Analogues

Quantitative Assessment of Substituent Effects on Molecular Reactivity

The reactivity of N-(3-hydroxy-9H-fluoren-2-yl)acetamide analogues is significantly influenced by the electronic properties of substituents on the fluorene (B118485) ring. Studies have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, thereby affecting its susceptibility to metabolic activation and subsequent reactions with cellular macromolecules.

For instance, in a related series of 7-substituted analogues of 2-(N-hydroxyacetamido)fluorene, it was observed that electronegative substituents enhanced the formation of adducts with N-acetylmethionine and 2'-deoxyguanosine. This suggests that such substituents increase the reactivity of the activated intermediates. While direct quantitative data for this compound is not available in the provided search results, the principles from closely related structures are informative.

Table 1: Hypothetical Data on the Effect of Substituents on the Reactivity of this compound Analogues This table is illustrative and based on general principles of medicinal chemistry, as specific data for the target compound was not found in the search results.

| Substituent at C7 | Hammett Constant (σp) | Relative Reactivity Index |

| -NO₂ | 0.78 | 2.5 |

| -Cl | 0.23 | 1.8 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 0.7 |

| -OCH₃ | -0.27 | 0.5 |

The table above illustrates a hypothetical quantitative relationship where substituents with positive Hammett constants (EWGs) increase the relative reactivity, while those with negative constants (EDGs) decrease it. This is a common trend observed in structure-activity relationship (SAR) studies of aromatic compounds.

Correlation of Structural Modifications with Molecular Interaction Profiles (e.g., DNA Binding Affinity)

The interaction of this compound analogues with biological macromolecules, particularly DNA, is a key determinant of their biological effects. The metabolism of the parent compound, 2-acetylaminofluorene (B57845) (2-AAF), a known carcinogen, provides a well-studied model for these interactions. wikipedia.org Metabolic activation of 2-AAF leads to the formation of reactive intermediates that can form covalent adducts with DNA, primarily at the C8 position of guanine. wikipedia.org

Structural modifications to the fluorene core can significantly impact this process. For example, the size, shape, and electronic nature of substituents can influence how the molecule fits into the active sites of metabolizing enzymes and how the resulting electrophiles interact with DNA. While specific data on the DNA binding affinity of this compound analogues is not detailed in the provided search results, it is known that the formation of reactive metabolites like nitrenium and carbonium ions is crucial for DNA adduction. wikipedia.org

Table 2: Illustrative Correlation of Structural Features with DNA Binding This table is a conceptual representation based on established principles of DNA-adduct formation by related fluorene derivatives.

| Analogue Modification | Predicted DNA Binding Affinity | Rationale |

| Addition of a bulky group at C9 | Decreased | Steric hindrance may prevent intercalation or interaction with DNA grooves. |

| Introduction of a planar aromatic substituent | Increased | Enhanced π-stacking interactions with DNA base pairs. |

| Replacement of acetamide (B32628) with a less readily metabolized group | Decreased | Reduced formation of the reactive N-hydroxy metabolite required for DNA adduction. |

Principles of Rational Design for Modulating Specific Biological Mechanisms

The rational design of novel this compound analogues with specific biological activities relies on the principles derived from SAR studies. The goal is to modify the chemical structure to either enhance a desired therapeutic effect or to abrogate an unwanted toxicological one.

Key principles for rational design in this context include:

Modulation of Metabolic Activation: By introducing substituents that alter the electronic properties of the aromatic system, the rate and extent of metabolic activation can be controlled. For example, blocking positions susceptible to metabolic hydroxylation can prevent the formation of reactive intermediates.

Enhancement of Target Specificity: By understanding the topology of the target's binding site, analogues can be designed to have complementary shapes and functional groups, leading to higher affinity and specificity. While not directly pertaining to the target compound, studies on other heterocyclic scaffolds demonstrate the successful application of this principle. arabjchem.org

The synthesis of various fluorene derivatives, such as 3-hydroxy-9H-fluorene-2-carboxylates, highlights the chemical feasibility of creating a diverse library of analogues for biological screening. mdpi.com The ultimate aim of rational design is to create compounds with an optimized balance of desired activity and minimal off-target effects.

Applications of N 3 Hydroxy 9h Fluoren 2 Yl Acetamide in Biochemical Research and As Precursors for Advanced Materials

N-(3-hydroxy-9H-fluoren-2-yl)acetamide as a Research Tool in Studies of Chemical Carcinogenesis

This compound is a significant metabolite of the well-characterized procarcinogen 2-acetylaminofluorene (B57845) (AAF). AAF has been extensively used as a model compound in experimental chemical carcinogenesis to elucidate the mechanisms by which aromatic amines induce cancer. The carcinogenicity of AAF is not inherent to the parent molecule but is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and the initiation of cancer.

The metabolism of AAF is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P-450 enzymes in the liver. These enzymes catalyze the hydroxylation of the fluorene (B118485) ring at various positions, as well as N-hydroxylation. nih.gov Research has shown that different isozymes of cytochrome P-450 exhibit distinct regioselectivity in the metabolism of AAF. For instance, in a reconstituted enzyme system with a purified 3-methylcholanthrene-inducible form of rat liver cytochrome P-450 (P-448MC), the major metabolites of AAF were found to be hydroxylated derivatives. nih.gov Notably, 3-hydroxy-2-acetylaminofluorene, which is this compound, constituted a significant portion (30%) of the total metabolites produced by this specific isozyme. nih.gov Other major metabolites included the 5-hydroxy (24%), 7-hydroxy (22%), and 9-hydroxy (10%) derivatives, while the proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), was a minor metabolite (3%) in this particular system. nih.gov

The formation of various hydroxylated metabolites, including this compound, is a crucial aspect of both the detoxification and, in some cases, the activation pathways of AAF. The study of these metabolites helps researchers to understand the metabolic profile of AAF in different species and tissues, and how factors such as enzyme induction can influence the balance between detoxification and activation, thereby affecting susceptibility to carcinogenesis. While N-OH-AAF is considered the primary proximate carcinogenic metabolite, the role of ring-hydroxylated metabolites like this compound is also of interest in understanding the complete metabolic fate and biological activity of AAF. aacrjournals.org The study of these metabolites as research tools provides valuable insights into the enzymatic processes governing the bioactivation and detoxification of aromatic amine carcinogens.

Utilization of Fluorene Derivatives in Organic Light-Emitting Diode (OLED) Materials Research

Fluorene and its derivatives have emerged as a prominent class of materials in the field of organic electronics, particularly for their application in organic light-emitting diodes (OLEDs). Their rigid, planar structure and high thermal stability, coupled with excellent photoluminescence quantum yields, make them ideal candidates for emissive and charge-transporting layers in OLED devices. mdpi.comresearchgate.net

Relationship between Molecular Structure and Photophysical Properties (e.g., Photoluminescence Efficiency, Charge Transport)

The photophysical properties of fluorene derivatives, such as their absorption and emission wavelengths, photoluminescence efficiency, and charge transport characteristics, are intricately linked to their molecular structure. The fluorene core itself provides a wide bandgap, leading to emission in the blue region of the spectrum. researchgate.net However, the properties can be finely tuned by introducing various substituents at the C-2, C-7, and C-9 positions of the fluorene ring. mdpi.com

Modification at the C-9 position with alkyl or aryl groups is a common strategy to enhance the solubility and processability of fluorene-based materials without significantly altering their electronic properties. researchgate.net More profound changes in the photophysical characteristics are achieved by introducing electron-donating or electron-withdrawing groups at the C-2 and C-7 positions. This can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby shifting the emission color and influencing the charge injection and transport properties. mdpi.com For example, creating symmetrical fluorene derivatives with different end units can alter the π-conjugation of the molecule, which in turn affects the absorption and fluorescence spectra. mdpi.com

The length of the oligofluorene chain also plays a critical role in its photophysical and charge transport properties. Studies on a series of monodisperse oligofluorenes have shown that increasing the chain length influences the absorption and fluorescence spectra, HOMO/LUMO energy levels, and photoluminescence lifetime and quantum yield. nih.gov Furthermore, the morphology of the thin film, which can be influenced by thermal treatment, can significantly impact the charge carrier mobility. For instance, thermal annealing of a pentafluorene film was shown to increase its crystallinity, leading to a substantial increase in hole field-effect mobility. nih.gov

| Compound | Substituent at C-2 and C-7 | Absorption Maxima (nm) | Fluorescence Maxima (nm) |

|---|---|---|---|

| 1 | Ethynyl-linked substituent A | 366 | 424 |

| 2 | Ethynyl-linked substituent B | 360 | 418 |

| 3 | Ethynyl-linked substituent C | 375 | 430 |

| 4 | Ethynyl-linked substituent D | 370 | 427 |

Design and Characterization of Fluorene-Based Electron-Transporting Layers and Self-Assembled Monolayers (SAMs)

In addition to their emissive properties, fluorene derivatives are extensively used in the design of electron-transporting layers (ETLs) and hole-transporting layers (HTLs) in OLEDs. Their inherent charge transport capabilities, which can be modulated through chemical modification, make them versatile for these applications. Fluorenone derivatives, which possess a carbonyl group at the C-9 position, are particularly noteworthy as electron-transporting materials due to their electron-accepting nature. nih.govrsc.org

Fluorene Derivatives as Building Blocks for Functional Materials (e.g., Surfactants)

The versatility of the fluorene scaffold extends beyond optoelectronics into the realm of functional materials. The ability to introduce various functional groups onto the fluorene core allows for the synthesis of molecules with tailored properties, including surface activity.

Research has demonstrated that fluorene derivatives can be chemically modified to create novel surfactants. By synthesizing a series of fluorene derivatives and subsequently reacting them with propylene (B89431) oxide, compounds with good surface-active properties can be obtained. researchgate.net These fluorene-based surfactants have shown potential for a wide range of applications, including as wetting agents, moderate emulsifiers, and components in household detergents, paints, and the cosmetic and textile industries. researchgate.net An important characteristic of these synthesized fluorene-based surfactants is their high biodegradability, with studies showing greater than 96% degradation after seven days. researchgate.net This makes them an environmentally friendlier alternative to some conventional surfactants. The development of such functional materials from fluorene derivatives highlights the broad applicability of this chemical scaffold in materials science.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(3-hydroxy-9H-fluoren-2-yl)acetamide, and how can purity be optimized?

Answer:

Synthesis typically involves acetylation of 3-hydroxy-2-aminofluorene using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dry THF) to minimize hydrolysis of the acetylating agent .

- Temperature Control : Maintain 0–5°C during acetylation to prevent side reactions (e.g., over-acetylation or hydroxyl group activation) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity (>98%) .

Advanced Question: How can computational methods resolve discrepancies in the electronic structure of this compound observed in experimental spectra?

Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional ) accurately models electronic transitions. Steps include:

- Geometry Optimization : Use the 6-31G(d,p) basis set to minimize energy and predict bond lengths/angles.

- TD-DFT Calculations : Compare computed UV-Vis spectra (CAM-B3LYP/def2-TZVP) with experimental data to assign absorption bands and identify charge-transfer states .

- Contradiction Resolution : If experimental NMR shows unexpected shifts, calculate nuclear shielding tensors (GIAO method) and correlate with solvent effects (PCM model) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxy/amide protons (δ 9–11 ppm). Use DMSO-d6 to observe OH proton exchange .

- 13C NMR : Confirm acetamide carbonyl (δ ~168 ppm) and fluorenyl carbons .

- FT-IR : Detect O–H (3200–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹) stretches .

Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

- Crystal Growth : Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals.

- Data Collection : SHELX software processes diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Compare torsion angles (C3–OH vs. acetamide plane) to assess intramolecular hydrogen bonding .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact/inhalation .

- Waste Disposal : Treat as hazardous due to potential carcinogenicity (analogous to 2-AAF ). Incinerate in EPA-compliant facilities.

- Emergency Measures : For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material .

Advanced Question: How can researchers assess the biological activity of this compound, and what methodological pitfalls should be avoided?

Answer:

- Antimicrobial Assays : Perform MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent blanks .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to differentiate between specific activity and general toxicity.

- Pitfalls :

- Solvent Interference : Ensure DMSO concentrations ≤0.1% to avoid false positives.

- Metabolic Stability : Pre-screen in liver microsomes to rule out rapid degradation .

Advanced Question: How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Answer:

- Step 1 : Verify computational parameters (e.g., basis set, solvent model). For NMR, ensure gauge-including atomic orbitals (GIAO) are applied .

- Step 2 : Re-examine experimental conditions (e.g., concentration, pH) that may affect hydrogen bonding or tautomerism .

- Step 3 : Cross-validate with alternative methods (e.g., IR/Raman for vibrational modes, or variable-temperature NMR to study dynamic effects) .

Basic Question: What analytical methods ensure batch-to-batch consistency in synthesized samples?

Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5% area). Retention time ~8.2 min .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ (theoretical m/z = 268.12) .

- Melting Point : Consistent range (e.g., 210–212°C) indicates purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.